molecular formula C24H29N2O5Cl B601000 (1R,3S)-Benazepril Hydrochloride CAS No. 86541-77-7

(1R,3S)-Benazepril Hydrochloride

Katalognummer: B601000
CAS-Nummer: 86541-77-7
Molekulargewicht: 460.96
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Classification

The development of (1R,3S)-Benazepril Hydrochloride is intrinsically linked to the broader history of angiotensin-converting enzyme inhibitor discovery and development. The foundational work leading to benazepril derivatives began with groundbreaking research on venom from the South American snake Bothrops jararaca in the 1960s, which enabled the identification of peptides that could inhibit angiotensin-converting enzyme activity. The systematic development of synthetic angiotensin-converting enzyme inhibitors commenced in earnest during the 1970s, when pharmaceutical researchers at Squibb initiated an intensive program to create orally active compounds based on the venom-derived peptide structures.

The specific pathway to benazepril development followed the successful synthesis of captopril in 1974, which established the fundamental design principles for this class of therapeutic agents. Between 1970 and 1973, Squibb scientists systematically tested approximately 2,000 chemical structures for angiotensin-converting enzyme inhibitory activity, ultimately achieving their breakthrough by following research on carboxypeptidase A inhibitors. This methodical approach led to the synthesis of captopril, which demonstrated significant antihypertensive effects in clinical studies and received United States Food and Drug Administration approval in 1980.

Benazepril itself was subsequently patented in 1981 and entered medical use in 1990, representing a significant advancement in the angiotensin-converting enzyme inhibitor class. The compound belongs to the benzazepine family of angiotensin-converting enzyme inhibitors and is classified as a prodrug that requires hepatic conversion to its active metabolite benazeprilat. The stereoisomeric forms of benazepril, including the (1R,3S) configuration, emerged as subjects of analytical interest due to the compound's complex stereochemistry and the need for comprehensive impurity profiling in pharmaceutical development.

Nomenclature and Chemical Identity

This compound is systematically named as 2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride. This comprehensive nomenclature reflects the compound's complex molecular architecture, incorporating specific stereochemical descriptors that distinguish it from other benazepril stereoisomers. The Chemical Abstracts Service registry numbers for this compound include 86541-77-7 for the hydrochloride salt form and 86541-76-6 for the free base.

The molecular formula of this compound is C24H28N2O5·HCl, with a molecular weight of 460.95 daltons. The compound is alternatively designated as Benazepril Related Compound B in pharmaceutical reference standards, reflecting its role as a characterized impurity in benazepril formulations. This designation aligns with International Conference on Harmonization guidelines for pharmaceutical impurity identification and control.

The systematic International Union of Pure and Applied Chemistry nomenclature provides additional structural clarity, describing the compound as ((3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid hydrochloride. This detailed naming convention explicitly identifies the stereochemical configuration at each chiral center, enabling precise differentiation from the therapeutically relevant (S,S)-stereoisomer and other potential stereoisomeric forms.

Parameter Value
Molecular Formula C24H28N2O5·HCl
Molecular Weight 460.95 g/mol
Chemical Abstracts Service Number (HCl salt) 86541-77-7
Chemical Abstracts Service Number (Free base) 86541-76-6
Pharmaceutical Designation Benazepril Related Compound B

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical complexity of this compound arises from the presence of two distinct stereogenic centers within its molecular framework. Benazepril contains two stereogenic centres, and while the therapeutically active form exists as a single enantiomer with (S,S) configuration, the (1R,3S) form represents one of the possible stereoisomeric alternatives. This particular stereoisomer exhibits (R) configuration at the first chiral center and (S) configuration at the second chiral center, creating a diastereomeric relationship with the active pharmaceutical ingredient.

Advanced analytical techniques have been developed to characterize and separate benazepril stereoisomers, including reversed-phase high-performance liquid chromatography using chiral stationary phases. Research utilizing alpha-acid glycoprotein-based columns has demonstrated successful baseline separation of benazepril stereoisomers, including the (1R,3S) form, within 35 minutes without requiring chemical derivatization. These separation methods reveal distinct retention times and elution patterns for each stereoisomer, enabling precise identification and quantification.

The stereochemical analysis of benazepril and its stereoisomers has revealed important thermodynamic parameters governing chiral recognition. Studies have shown that both enthalpic and entropic terms contribute negatively to the separation process, with enthalpy-driven separations occurring under standard analytical conditions. The temperature dependence of stereoisomer separation demonstrates that enantioselectivity factors can be modulated through careful control of chromatographic conditions, providing valuable insights into the molecular interactions governing chiral recognition.

Circular dichroism spectroscopy provides additional stereochemical characterization capabilities for benazepril stereoisomers. The (S,S)-benazepril exhibits characteristic circular dichroism spectra with intense negative first Cotton effect at 243 nanometers and weak positive second Cotton effect at 217 nanometers when measured in ethanolic solution. These spectroscopic signatures provide definitive stereochemical identification and can be used to distinguish the (1R,3S) form from other stereoisomeric variants.

Stereochemical Parameter Value
Number of Stereogenic Centers 2
Configuration at Position 1 R
Configuration at Position 3 S
Relationship to Active Form Diastereomer
Circular Dichroism λmax (nm) 243 (negative), 217 (positive)

Molecular Structure and Functional Groups

The molecular architecture of this compound encompasses several distinct functional group regions that contribute to its chemical properties and analytical behavior. The compound features a benzazepine core structure, which represents a seven-membered heterocyclic ring system fused to a benzene ring. This bicyclic framework provides the fundamental structural scaffold around which additional functional groups are organized.

The ester functionality present in the molecule includes an ethyl ester group attached to the carboxylic acid moiety, which classifies the compound as a prodrug requiring metabolic activation. The phenylbutyl side chain extends from the stereogenic center, incorporating a benzyl group that contributes to the compound's lipophilic character and influences its chromatographic behavior during analytical separations.

The carboxylic acid group represents a critical functional element that participates in salt formation with hydrochloric acid, resulting in the hydrochloride salt form commonly used for pharmaceutical applications. This acid-base interaction enhances the compound's solubility characteristics and provides improved chemical stability compared to the free base form.

The lactam functionality within the benzazepine ring system contributes to the compound's hydrogen bonding capabilities and influences its three-dimensional conformation. The nitrogen atom within this heterocyclic system can participate in coordination interactions and affects the compound's overall electronic distribution. Additionally, the secondary amine group connecting the phenylbutyl side chain to the benzazepine core provides another site for potential chemical interactions and contributes to the compound's basicity.

Crystallographic analysis of benazepril polymorphs has revealed detailed structural information about molecular packing and intermolecular interactions. Form A and Form B polymorphs of benazepril hydrochloride exhibit different crystalline arrangements, with Form A belonging to monoclinic space group P2(1) and Form B belonging to orthorhombic space group P212121. These polymorphic differences demonstrate how identical molecular structures can adopt distinct solid-state arrangements, affecting physical properties such as solubility and stability.

Functional Group Location Chemical Role
Benzazepine Core Central scaffold Structural framework
Ethyl Ester Carboxylic acid terminus Prodrug activation site
Phenylbutyl Chain Stereogenic center Lipophilic domain
Lactam Group Seven-membered ring Hydrogen bonding
Secondary Amine Linker region Basicity contribution
Carboxylic Acid Terminal position Salt formation

Eigenschaften

IUPAC Name

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-CMXBXVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Key Intermediates

The synthesis of (1R,3S)-benazepril hydrochloride via dynamic kinetic resolution (DKR) leverages the stereoselective coupling of 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetic acid tert-butyl ester (Compound 18) with (S)-homophenylalanine (Compound 6). This method capitalizes on the reversible racemization of intermediates under basic conditions, enabling the preferential formation of the (S,S)-diastereomer. The reaction proceeds in isopropanol with triethylamine as a base, achieving a diastereomeric ratio (S,S:S,R) of 98:2 at 60°C over 24 hours.

Process Optimization

Critical parameters include:

  • Solvent selection : Isopropanol enhances solubility and reaction kinetics compared to water or ethyl acetate.

  • Temperature : Elevated temperatures (60°C) accelerate racemization, favoring the thermodynamically stable (S,S)-isomer.

  • Molar ratio : A 1:1.2 molar ratio of Compound 18 to (S)-homophenylalanine maximizes yield while minimizing side reactions.

Table 1: Impact of Reactant Ratios on Diastereomer Formation

Compound 18 : Compound 6(S,S) : (S,R) RatioYield (%)
1:1.095:558
1:1.298:263
1:1.597:361

Post-reaction, the intermediate (Compound 19) undergoes esterification with ethanol and subsequent HCl gas treatment in isopropyl acetate to precipitate benazepril hydrochloride. This method achieves a total yield of 63% with a purity of 99.3% by HPLC.

Nitrobenzenesulfonyl Chloride-Mediated Route

Stepwise Synthesis and Intermediate Isolation

An alternative route employs R-α-hydroxyethyl phenylbutyrate (I) and 4-nitrobenzenesulfonyl chloride to form a reactive intermediate, which couples with (S)-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetic acid tert-butyl ester (II). Key steps include:

  • Sulfonylation : Conducted at 0–5°C in ethyl acetate with triethylamine to minimize hydrolysis.

  • Coupling : Heating to 70–80°C in the presence of anhydrous potassium carbonate facilitates nucleophilic substitution.

  • Crystallization : Introducing HCl gas into isopropyl acetate at <10°C yields crystalline benazepril hydrochloride.

Yield and Purity Considerations

This method reports a 65% yield with a diastereomeric excess (de) of 97%. However, the use of 4-nitrobenzenesulfonyl chloride introduces challenges in waste management due to nitroaromatic byproducts.

Ugi Multicomponent Reaction Approach

Novel Application of Convertible Isocyanides

A recent advancement utilizes the Ugi three-component reaction (U-3CR) with convertible isocyanides (1a, 1b) to construct the α-amino amide backbone of benazepril. The reaction combines trifluoroethanol as a solvent, enabling a domino hydrolysis-esterification process. Key advantages include:

  • Shorter reaction times (6–8 hours vs. 24–48 hours in traditional methods).

  • Atom economy : Byproducts are limited to water and carbon dioxide.

Trifluoroacetic Acid-Mediated Domino Process

Post-Ugi reaction, trifluoroacetic acid (TFA) hydrolyzes the secondary amide (4a/4b) to the corresponding carboxylic acid, which undergoes in-situ esterification with ethanol. This one-pot strategy achieves an overall yield of 58% with 98.5% HPLC purity.

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Selection

Crystallization from isopropyl acetate at 10°C produces Form I of benazepril hydrochloride, characterized by distinct X-ray powder diffraction peaks at 2θ = 8.9°, 12.3°, and 17.6°. This form exhibits superior stability and bioavailability compared to amorphous variants.

Washing and Drying Protocols

Post-crystallization, washing with cold isopropyl acetate (<10°C) removes residual impurities, while vacuum drying at 60°C ensures solvent-free crystals with <0.1% residual isopropyl acetate.

Industrial-Scale Production Challenges

Environmental and Economic Considerations

Traditional routes using NaBH4 or high-pressure hydrogenation face scalability issues due to safety concerns and costly catalysts. In contrast, DKR and Ugi-based methods offer greener profiles with lower E-factors (2.1 vs. 4.8 for classical routes).

Regulatory Compliance

Pharmaceutical-grade benazepril hydrochloride must adhere to ICH Q3A/B guidelines, requiring control of genotoxic impurities (e.g., nitrobenzenesulfonates) below 1 ppm. Recent patents advocate for aqueous workups and activated carbon filtration to meet these standards .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S)-Benazepril Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Efficacy in Hypertension

Numerous studies have demonstrated the effectiveness of benazepril hydrochloride in managing hypertension. A multicenter study involving patients with chronic heart failure showed significant reductions in systemic vascular resistance and pulmonary artery wedge pressures after administration of benazepril . The study reported that doses of 2 or 5 mg resulted in notable increases in cardiac output and decreases in arterial pressures.

Table 1: Hemodynamic Effects of Benazepril Hydrochloride

ParameterBaseline MeasurementPost-Treatment MeasurementChange (%)
Cardiac Output (L/min)VariesIncreased by 26.7% to 31.6%Significant (p<0.05)
Systemic Vascular ResistanceVariesDecreased by 27.1% to 32%Significant (p<0.05)
Pulmonary Artery Wedge PressureVariesDecreased by 46.9% to 51.1%Significant (p<0.05)

Long-term Therapy Benefits

A long-term study assessed the effects of benazepril on patients with chronic heart failure due to left ventricular systolic dysfunction. Over a period of 12 weeks, patients exhibited improved exercise capacity and left ventricular ejection fraction, alongside a significant reduction in serum ACE activity . These findings underscore the compound's role not just as an antihypertensive but also as a therapeutic agent for heart failure.

Table 2: Long-term Therapy Outcomes

ParameterBaseline MeasurementPost-Treatment MeasurementChange (%)
Exercise Duration (minutes)7.65 ± 3.649.74 ± 3.66P < .001
Left Ventricular Ejection Fraction (%)26.6 ± 13.329.2 ± 13.6P < .025

Combination Therapy Studies

Combination therapies involving benazepril have also been explored to enhance antihypertensive effects. A study comparing high-dose combinations of amlodipine besylate and benazepril hydrochloride demonstrated improved blood pressure control compared to monotherapy with benazepril alone .

Table 3: Combination Therapy Efficacy

Treatment GroupMean Sitting Diastolic BP (mm Hg) Pre-TreatmentMean Sitting Diastolic BP Post-Treatment (mm Hg)Change (%)
Amlodipine + Benazepril≥95Significantly reducedSignificant
Benazepril Alone≥95Less effective compared to combinationNot significant

Case Studies

Several clinical trials have highlighted the benefits of benazepril hydrochloride in specific patient populations:

  • Case Study on Congestive Heart Failure : In a study involving hospitalized patients with chronic heart failure, the addition of benazepril to conventional therapy resulted in an effectiveness rate of 80% , significantly higher than conventional therapy alone .
  • Diabetic Patients : Research indicates that benazepril is particularly beneficial for diabetic patients with hypertension, showing superior efficacy compared to other antihypertensive classes .

Wirkmechanismus

The mechanism of action of (1R,3S)-Benazepril Hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Chemical Structure : A benzazepine derivative with stereospecific (1R,3S) configuration .
  • Pharmacokinetics : Rapidly absorbed in the small intestine via passive transport (first-order kinetics), with bioavailability unaffected by concentration . Extensive first-pass metabolism in rats (complete hydrolysis to benazeprilat), while dogs and primates form additional hydrophilic metabolites .
  • Therapeutic Effects : Reduces cardiac hypertrophy in hypertensive rats , slows renal disease progression , and exhibits minimal central nervous system (CNS) side effects at therapeutic doses .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Benazepril Hydrochloride Captopril Enalapril Ent-Benazepril (Impurity)
Bioactivation Prodrug (hydrolyzed to benazeprilat) Direct ACE inhibition Prodrug (converted to enalaprilat) Inactive enantiomer (impurity)
Potency (vs. Benazepril) Reference (1x) ~0.33x in SHR models Equipotent in SHR models N/A (no therapeutic activity)
Absorption Rapid, passive transport in small intestine Faster absorption Slower conversion to active form Not studied
Renal Excretion 40–60% via urine (as metabolites) 95% renal excretion 60–80% renal excretion N/A

Key Findings :

  • Benazepril’s prodrug design enhances absorption compared to direct ACE inhibitors like captopril .
  • In spontaneously hypertensive rats (SHR), benazepril is 3x more potent than captopril and equipotent to enalapril .

Therapeutic Efficacy in Disease Models

Table 1: Antihypertensive and Renal Protective Effects
Compound Hypertension Models Renal Protection
Benazepril Hydrochloride - Reduces SHR blood pressure (0.3–10 mg/kg)
- No effect in normotensive models
- Slows renal disease progression (53% risk reduction vs. placebo)
- Reduces urinary protein in DOCA/salt SHR
Captopril - Less potent than benazepril in SHR Limited data in non-diabetic nephropathy
Reynoutria Japonica (Herbal) - Not studied - Superior to benazepril in reducing Scr, BUN, and MDA in adriamycin-induced renal injury
Resveratrol - Not studied - Less effective than benazepril in reducing ACR and MDA

Key Findings :

  • In adriamycin-induced renal injury, Reynoutria japonica outperformed benazepril in lowering serum creatinine (Scr), blood urea nitrogen (BUN), and malondialdehyde (MDA) levels, suggesting stronger antioxidant activity .

Key Findings :

Biologische Aktivität

(1R,3S)-Benazepril hydrochloride is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound has shown significant biological activity through various mechanisms, primarily involving the modulation of the renin-angiotensin-aldosterone system (RAAS), leading to improved cardiovascular outcomes.

Benazepril is a prodrug that is converted in vivo to its active form, benazeprilat, which inhibits ACE. This inhibition results in decreased conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thus leading to vasodilation and reduced blood pressure. Additionally, this mechanism reduces aldosterone secretion, promoting natriuresis and diuresis.

Pharmacodynamics

The pharmacodynamic effects of benazepril include:

  • Reduction in Blood Pressure : Clinical studies have demonstrated that benazepril effectively lowers systolic and diastolic blood pressure in hypertensive patients. A study indicated a significant reduction in sitting blood pressure from baseline after treatment with benazepril .
  • Hemodynamic Improvements : In patients with congestive heart failure (CHF), benazepril administration resulted in significant increases in cardiac output and decreases in systemic vascular resistance and pulmonary artery wedge pressure .
  • Neuroendocrine Modulation : Benazepril has been shown to affect neuroendocrine hormones involved in heart failure progression. In a study comparing benazepril with conventional therapy, patients receiving benazepril exhibited reduced levels of plasma renin activity (PRA), angiotensin II (AgII), and brain natriuretic peptide (BNP), indicating improved neurohormonal status .

Case Studies

  • Congestive Heart Failure : A multicenter study involving patients with CHF demonstrated that benazepril significantly improved exercise capacity and left ventricular ejection fraction over 12 weeks . The study reported:
    • Increase in treadmill exercise duration from 7.65 minutes to 9.74 minutes (P < 0.001).
    • Improvement in left ventricular ejection fraction from 0.266 to 0.292 (P < 0.025).
  • Hypertension : In a randomized controlled trial, patients not adequately controlled on monotherapy with benazepril were switched to a combination therapy with amlodipine. The results showed a mean reduction in sitting blood pressure of 17/14 mm Hg compared to 5/7 mm Hg with benazepril alone (P < 0.0001) .

Safety Profile

Benazepril is generally well tolerated; however, some adverse effects have been noted, including hypotension and renal impairment, particularly in patients with pre-existing renal conditions . The incidence of serious adverse effects remains low, making it a favorable option for long-term management of hypertension and heart failure.

Q & A

Q. How are in silico models validated for predicting the chromatographic behavior of this compound?

  • Methodological Answer : Use Quantitative Structure-Retention Relationship (QSRR) models with descriptors like logP and polar surface area. Train models on historical HPLC data and validate with leave-one-out cross-validation. Compare predicted vs. experimental retention times (R² > 0.95) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-Benazepril Hydrochloride
Reactant of Route 2
(1R,3S)-Benazepril Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.